N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Description

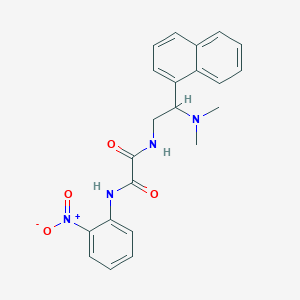

N1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure features two distinct substituents:

- N1-substituent: A 2-(dimethylamino)-2-(naphthalen-1-yl)ethyl group, combining a naphthalene moiety with a dimethylaminoethyl chain.

- N2-substituent: A 2-nitrophenyl group, introducing electron-withdrawing nitro functionality.

The nitro group may confer unique reactivity or binding properties compared to methoxy, pyridyl, or alkyl substituents in related compounds .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-25(2)20(17-11-7-9-15-8-3-4-10-16(15)17)14-23-21(27)22(28)24-18-12-5-6-13-19(18)26(29)30/h3-13,20H,14H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWKYVUNHXRORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound with a complex structure that suggests significant potential for biological activity. This article explores its chemical properties, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 408.46 g/mol. Its structure features a naphthalene moiety and a nitrophenyl group, which are critical for its biological interactions. The presence of a dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration and potentially increasing its efficacy as a therapeutic agent.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. The naphthalene ring is known for its ability to intercalate into DNA, which could disrupt cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating various signaling pathways.

The proposed mechanism of action involves interactions with specific biological macromolecules:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism, leading to reduced growth rates.

- Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors, potentially influencing cellular signaling pathways related to cancer progression.

Research Findings

A variety of studies have explored the biological activities of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines; mechanism involves DNA intercalation. |

| Enzyme Interactions | Inhibitory effects on specific metabolic enzymes related to tumor growth. |

| Cell Penetration | Enhanced lipophilicity due to dimethylamino group facilitates cell membrane penetration. |

Case Studies

- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in culture, suggesting its potential as a chemotherapeutic agent.

- Fluorescent Properties : The compound's naphthalene moiety exhibits fluorescence, which can be utilized in drug delivery systems to track the distribution of the drug within biological systems.

Applications

Given its promising biological activities, this compound has potential applications in:

- Medicinal Chemistry : Development of novel anticancer therapeutics.

- Drug Delivery Systems : Utilization of its fluorescent properties for tracking and targeting drug delivery.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their properties:

Key Comparative Analyses

Substituent Effects on Bioactivity

- Nitro vs. In contrast, S336 and S5456 use methoxy and pyridyl groups, which improve solubility and mimic natural umami ligands (e.g., glutamate) .

- Naphthalene vs. Benzyl Groups : The naphthalen-1-yl group in the target compound may enhance hydrophobic interactions or metal coordination (e.g., zinc complexes, as seen in chitosan-oxalamide systems ), whereas benzyl substituents in S336/S5456 favor flavor receptor (TAS1R1/TAS1R3) binding .

Metabolic and Toxicological Profiles

- Metabolism: S336 and related flavoring agents undergo rapid hepatic metabolism without amide hydrolysis, minimizing toxic metabolite formation .

- Toxicity: S336 exhibits a high NOEL (100 mg/kg bw/day) and regulatory approval, whereas S5456 shows moderate CYP inhibition.

Q & A

Q. What are the key synthetic routes and optimization strategies for N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as naphthalene-1-yl-ethylamine and 2-nitrophenyl derivatives. Critical steps include coupling reactions using oxalyl chloride or oxalic acid derivatives under controlled temperatures (e.g., 0–25°C) and inert atmospheres to prevent oxidation. Catalysts like triethylamine may enhance coupling efficiency . Purification via column chromatography or recrystallization ensures high purity (>95%), which is essential for reproducibility in biological assays .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the oxalamide linkage and substituent positions, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) quantifies purity, and Mass Spectrometry (MS) verifies molecular weight . Thermal stability can be assessed using Differential Scanning Calorimetry (DSC) .

Q. How should researchers design initial biological activity screenings for this compound?

In vitro assays targeting enzymes (e.g., kinases, phosphatases) or receptors (e.g., GPCRs) are recommended. Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Cell viability assays (MTT or ATP-based) evaluate cytotoxicity, while fluorescence polarization assays assess binding affinity . Include positive controls (e.g., known inhibitors) to validate experimental setups .

Advanced Research Questions

Q. What mechanisms underlie the compound’s enzyme inhibition, and how do structural modifications affect potency?

The dimethylamino and nitro groups likely interact with enzyme active sites via hydrogen bonding and π-π stacking. Comparative studies with analogs (e.g., methoxy or chloro substituents) reveal that electron-withdrawing groups on the phenyl ring enhance inhibition by stabilizing charge-transfer interactions. Molecular docking simulations (using AutoDock Vina) can predict binding poses, while mutagenesis studies identify critical residues . For example, replacing the naphthalene moiety with thiophene reduces steric hindrance but compromises hydrophobicity .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Contradictions often arise from variations in substituent effects or assay conditions. Systematic SAR involves synthesizing derivatives with incremental changes (e.g., alkyl chain length, aromatic substitution patterns) and testing them under standardized protocols. For instance, replacing the 2-nitrophenyl group with a 4-fluorophenyl group may increase solubility but reduce target affinity . Data normalization to account for batch-to-batch variability in compound purity is critical .

Q. What strategies mitigate instability issues in aqueous or acidic conditions?

The oxalamide bond is susceptible to hydrolysis at extreme pH. Stability studies (pH 1–13, 37°C) using UV-Vis spectroscopy or LC-MS identify degradation products. Formulation with cyclodextrins or lipid nanoparticles improves stability in physiological buffers. Alternatively, prodrug strategies (e.g., esterification of the dimethylamino group) can enhance bioavailability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Quantitative Structure-Activity Relationship (QSAR) models predict ADMET properties. Tools like Schrödinger’s QikProp estimate logP (optimal range: 2–5) and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in lipid bilayers. For example, adding a hydroxyethyl group to the naphthalene ring may reduce plasma protein binding .

Q. What advanced techniques validate target engagement and mechanism of action in cellular models?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka, kd) using immobilized target proteins. CRISPR-Cas9 knockout cell lines confirm target specificity, while phosphoproteomics (LC-MS/MS) identifies downstream signaling pathways. For instance, RSK kinase inhibition can be corroborated by reduced phosphorylation of downstream substrates like S6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.